Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine is a peptide compound composed of glycine, lysine, and cysteine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS esters or carbodiimides are used for amine substitution.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to lysine residues.
Scientific Research Applications
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for maintaining the structural integrity of proteins. The lysine residues can participate in electrostatic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar structural features but different biological activities.
Glycyl-L-lysyl-L-lysine: Lacks the cysteine residue, affecting its chemical reactivity and applications.
Uniqueness
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine is unique due to the presence of both lysine and cysteine residues, allowing it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Glycylglycyl-L-lysyl-L-lysylglycyl-L-cysteine (GGLKLG) is a synthetic peptide that has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity of GGLKLG, including its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H40N8O7S
- Average Mass : 548.66 g/mol
- Structural Characteristics : GGLKLG comprises multiple amino acids, including lysine and cysteine, which are known to contribute to various biological functions such as antioxidant activity and protein stabilization .
GGLKLG's biological activity can be attributed to several key mechanisms:
- Antioxidant Properties : Cysteine, a component of GGLKLG, is a precursor for glutathione synthesis, an important antioxidant that protects cells from oxidative stress . The thiol group in cysteine allows it to scavenge free radicals, thereby reducing cellular damage.
- Protein Stabilization : The presence of cysteine facilitates the formation of disulfide bonds, which are crucial for maintaining the structural integrity of proteins. This is particularly relevant in enzyme catalysis and protein folding .
- Enzyme Substrate : GGLKLG has been identified as a substrate for renal sulfhydryl oxidase, which catalyzes the oxidation of cysteine-containing substrates. This property makes it useful in biochemical assays for measuring sulfhydryl oxidase activity .
Clinical Trials and Studies
A review of clinical trials indicates that peptides similar to GGLKLG have shown promise in various health applications. For instance:
Case Studies
Several case studies illustrate the potential applications of GGLKLG:
- Neuroprotective Effects : Some studies suggest that cysteine-rich peptides may offer neuroprotective benefits by modulating neurotransmission pathways. The implications for conditions like neurodegenerative diseases warrant further investigation.
- Wound Healing : Peptides containing cysteine have been linked to enhanced wound healing due to their role in collagen synthesis and tissue repair mechanisms.
Table 1: Summary of Biological Activities Related to GGLKLG
Table 2: Clinical Findings on Cysteine Peptides
Properties
CAS No. |
583819-50-5 |
---|---|
Molecular Formula |
C21H40N8O7S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H40N8O7S/c22-7-3-1-5-13(19(33)26-11-18(32)28-15(12-37)21(35)36)29-20(34)14(6-2-4-8-23)27-17(31)10-25-16(30)9-24/h13-15,37H,1-12,22-24H2,(H,25,30)(H,26,33)(H,27,31)(H,28,32)(H,29,34)(H,35,36)/t13-,14-,15-/m0/s1 |
InChI Key |
LLNRHPWCVNQRKG-KKUMJFAQSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.